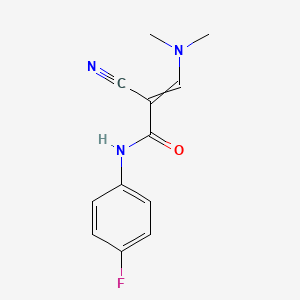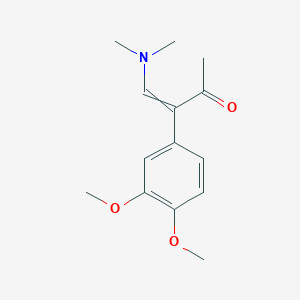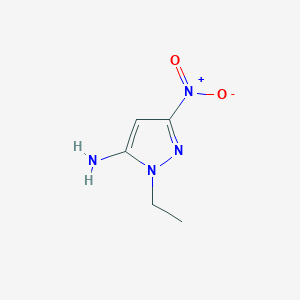
2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond. This compound features a cyano group, a dimethylamino group, and a fluorophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis may start with 4-fluoroaniline, which undergoes a series of reactions to introduce the cyano and dimethylamino groups.
Reaction Conditions: The reactions often require specific catalysts, solvents, and temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or the double bond.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and dimethylamino groups may play a role in binding to enzymes or receptors, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-cyano-3-(dimethylamino)-N-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
The presence of the fluorophenyl group in 2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide makes it unique, as fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C12H12FN3O |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12FN3O/c1-16(2)8-9(7-14)12(17)15-11-5-3-10(13)4-6-11/h3-6,8H,1-2H3,(H,15,17) |
Clave InChI |
VFNBJZDUYCFFLY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C#N)C(=O)NC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-ethoxypropyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740762.png)
![(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740773.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740779.png)
![butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740785.png)
![[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740792.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740794.png)
![2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11740797.png)


![(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11740810.png)
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740823.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740832.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11740839.png)
